
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Vue d'ensemble
Description
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate (CAS: 176590-77-5) is a chiral diester derived from the benzoylation of (2R,3R)-butane-1,2,3,4-tetrol (erythritol derivative). Its structure features two benzoate groups esterified at the terminal hydroxyl positions (C1 and C4) of a 2,3-dihydroxybutane backbone, with stereochemical specificity at the C2 and C3 centers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2R,3R)-2,3-dihydroxybutane with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of new ester derivatives.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- Studies have indicated that (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate may exhibit binding affinities with various biological targets. This property is crucial for drug design and development, particularly in creating compounds that can effectively interact with specific receptors or enzymes.
- Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the pharmacodynamics of this compound.
-
Potential Therapeutic Uses :
- The compound's dual hydroxyl groups may enhance its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.
- It may also serve as a scaffold for designing new therapeutic agents targeting metabolic disorders or cancer due to its structural similarities with known bioactive compounds.
Material Science Applications
-
Polymer Production :
- This compound is utilized as a crosslinking agent in the synthesis of polymers and resins. Its hydroxyl functionalities allow for enhanced network formation in polymer matrices, improving mechanical properties .
- The compound can be incorporated into various polymer formulations to enhance thermal stability and chemical resistance .
- Coatings and Adhesives :
Mécanisme D'action
The mechanism by which (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the benzoate groups can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Structural Analogs and Stereoisomers
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl Dibenzoate (CAS: 929558-08-7)
- Structural Relationship : Enantiomer of the target compound, differing only in the configuration at C2 and C3 (S,S vs. R,R) .
- Implications : The stereochemical inversion alters optical rotation and chiral recognition properties. For example, the S,S isomer may exhibit opposite enantioselectivity in catalytic systems or crystallization processes.
L(-)-Dibenzoyl-L-tartaric Acid Monohydrate (CAS: 62708-56-9)
- Structural Relationship: Derived from tartaric acid (a four-carbon diol with vicinal diols), featuring benzoyl groups at C2 and C3 positions. Unlike the target compound, it retains free carboxylic acid groups and forms a monohydrate .
- Key Differences :
(+)-Dibenzoyl-L-tartaric Anhydride (CAS: 64339-95-3)
- Structural Relationship : Anhydrous form of the tartaric acid derivative, lacking water and featuring intramolecular esterification.
- Key Differences: Higher melting point (174°C vs. ~88–90°C for the monohydrate) due to reduced hydrogen bonding . Enhanced stability under anhydrous conditions.
Physical and Chemical Properties
Reactivity and Functional Differences
- Ester vs. Carboxylic Acid Groups: The target compound’s benzoate esters are less reactive toward nucleophiles compared to the free carboxylic acids in tartaric acid derivatives. This makes it more suitable for non-aqueous reaction conditions .
- Stereochemical Influence : The R,R configuration may favor specific crystallographic packing or interactions in host-guest chemistry, contrasting with the S,S isomer’s behavior in enantiomer separation .
- Metal Coordination: Unlike N,O-bidentate directing groups (e.g., in ’s compound), the dibenzoate ester lacks lone-pair donors, limiting its role in metal-catalyzed C–H activation .
Activité Biologique
Overview
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chiral organic compound with the molecular formula . It is a diester derived from butane-1,4-diol and benzoic acid, notable for its potential biological activities due to its stereochemistry. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Weight : 330.33 g/mol
- Density : 1.295 g/cm³
- Boiling Point : 525.9 °C
- LogP : 1.422
These properties suggest that this compound may exhibit significant interactions in biological systems due to its hydrophobic nature and potential for forming hydrogen bonds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's chiral centers enable it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways such as:
- Enzyme Modulation : The compound can alter enzyme activity by acting as a substrate or inhibitor.
- Receptor Binding : Its structural configuration allows it to bind to specific receptors, potentially affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
- Antimicrobial Properties : Some investigations indicate potential antimicrobial effects against various bacterial strains, although further studies are needed to quantify this activity.
Comparative Analysis with Related Compounds
A comparison with related compounds can provide insights into the unique biological properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | Structure | Similar antioxidant activity |
Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate | Structure | Reduced stereospecificity in interactions |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetate | Structure | Enhanced solubility but lower binding affinity |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity :
- Antimicrobial Evaluation :
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, and how can regioselectivity be controlled?
- Methodology : The compound is synthesized via regioselective esterification of (2R,3R)-1,2,3,4-butanetetrol with benzoyl chloride. Protecting-group strategies (e.g., selective hydroxyl protection using tert-butyldimethylsilyl chloride) ensure regioselectivity. Catalytic conditions (e.g., DMAP in anhydrous DCM) enhance reaction efficiency . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the enantiomerically pure product .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, SCXRD data from analogous dibenzoate derivatives (e.g., (2S,3S)-enantiomers) reveal key torsion angles (C1-C2-O2-C7) and hydrogen-bonding patterns to confirm stereochemistry . Complementary techniques include - and -NMR analysis, where coupling constants () and NOE correlations distinguish R,R from S,S configurations .
Q. What analytical methods are recommended for assessing purity and enantiomeric excess (ee)?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or IB columns) resolves enantiomers. Polarimetry (optical rotation) provides preliminary ee data but requires calibration with a racemic mixture. Mass spectrometry (HRMS) and -NMR integration of diastereomeric derivatives (e.g., Mosher esters) further validate purity .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of this compound in asymmetric catalysis?
- Methodology : The dibenzoate’s rigid 1,4-diol backbone stabilizes transition states in asymmetric reactions. For example, in Sharpless epoxidation, the R,R configuration directs nucleophilic attack via hydrogen bonding with Ti(OPr) complexes. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) predicts regioselectivity in such systems . Experimental kinetic studies (e.g., Eyring plots) quantify activation parameters for mechanistic insights .
Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?
- Methodology : Discrepancies often arise from solvent effects or incorrect force-field parameters in computational models. To address this:
- Compare experimental -NMR coupling constants () with DFT-simulated values (e.g., using Gaussian 16 with PCM solvent models).
- Validate SCXRD-derived torsional angles against molecular dynamics (MD) simulations .
- Cross-reference with vibrational circular dichroism (VCD) spectra for chiral centers .
Q. How can this compound serve as a chiral building block in pharmaceutical intermediates?
- Methodology : The dibenzoate’s enantiopure 2,3-diol moiety is leveraged in synthesizing β-lactam antibiotics or antiviral agents. For instance, it can act as a chiral auxiliary in Mitsunobu reactions (e.g., forming C-glycosides) or as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes). Stability under acidic/basic conditions must be tested via accelerated degradation studies (40°C, 75% RH) .
Q. What green chemistry principles apply to its synthesis to minimize environmental impact?
- Methodology : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic systems (e.g., lipase CAL-B for esterification) reduce waste. Process intensification (microwave-assisted synthesis) shortens reaction times and energy use. Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify sustainability .
Propriétés
IUPAC Name |
[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365511 | |
Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176590-77-5 | |
Record name | (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.